molecular formula C13H16O4 B8198418 (2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester

(2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester

Cat. No.: B8198418
M. Wt: 236.26 g/mol
InChI Key: QRHDHNMOJQCVMQ-LLVKDONJSA-N
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Description

(2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester is an organic compound with a unique structure that includes a dioxolane ring and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester involves its reactivity with various reagents. The dioxolane ring and ester group provide sites for chemical reactions, allowing the compound to participate in a range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: Similar structure but lacks the benzyl ester group.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of the ester group.

    2,2-Dimethyl-1,3-dioxolane-4-acetic acid: Features an acetic acid group in place of the benzyl ester.

Properties

IUPAC Name

benzyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)16-9-11(17-13)12(14)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHDHNMOJQCVMQ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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